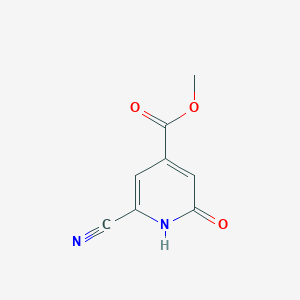

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

Descripción

El 6-ciano-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la familia de las dihidropiridinas. Se caracteriza por su estructura de anillo de piridina con un grupo ciano en la posición 6, un grupo oxo en la posición 2 y un éster carboxilato en la posición 4.

Propiedades

Número CAS |

853029-95-5 |

|---|---|

Fórmula molecular |

C8H6N2O3 |

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |

Clave InChI |

FJFOUVOURNLHOO-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=O)NC(=C1)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 6-ciano-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo puede sintetizarse mediante la reacción de metil acilacetatos con malononitrilo y cianoacetamida. La reacción generalmente ocurre en condiciones suaves en etanol a 40 °C en presencia de trietilamina . Los rendimientos del producto deseado oscilan entre el 52% y el 75%.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica optimizar la síntesis a escala de laboratorio para la producción a gran escala. Esto incluye garantizar la disponibilidad de materiales de partida de alta pureza, mantener condiciones de reacción controladas e implementar técnicas de purificación eficientes.

Análisis De Reacciones Químicas

Tipos de reacciones: El 6-ciano-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados de piridina.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.

Sustitución: El grupo ciano puede sustituirse por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden usar nucleófilos como aminas y alcoholes en reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados de piridina.

Reducción: Derivados de dihidropiridina hidroxilados.

Sustitución: Varios derivados de dihidropiridina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for the development of:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the cyano group can enhance activity against resistant bacterial strains.

- Anti-inflammatory Drugs : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting potential therapeutic uses in treating conditions like arthritis.

- Anticancer Agents : Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Organic Synthesis

In organic chemistry, methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a versatile intermediate in various synthetic pathways:

- Hantzsch Reaction : This compound can be synthesized via the Hantzsch reaction, which forms dihydropyridines through the condensation of aldehydes, β-keto esters, and ammonium acetate. This method demonstrates the compound's utility in generating complex heterocycles.

- Michael Additions : It acts as an electrophile in Michael addition reactions, allowing for the formation of new carbon-carbon bonds, which is crucial for constructing larger molecular frameworks.

- Cyclization Reactions : The compound can undergo cyclization to form more complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

Material Science Applications

The properties of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate extend beyond organic synthesis and medicinal chemistry into material science:

- Polymer Chemistry : The compound can be utilized as a monomer for synthesizing polymers with specific functionalities. Its reactive sites allow for copolymerization with other monomers to create materials with tailored properties.

- Dyes and Pigments : Due to its chromophoric characteristics, derivatives of this compound have been investigated for use in dye formulations, providing vibrant colors with good stability.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate against Staphylococcus aureus. The results indicated that specific modifications to the cyano group significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Synthesis of Heterocycles

Research documented in Synthetic Communications highlighted the use of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate as an intermediate in synthesizing novel heterocyclic compounds through Hantzsch reactions. This study demonstrated the efficiency and versatility of this compound in generating complex structures .

Mecanismo De Acción

El mecanismo de acción del 6-ciano-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que compuestos similares inhiben enzimas como la uridina fosforilasa-1 humana, lo que lleva a una reducción de la proliferación celular a través del arresto del ciclo celular y la senescencia . Las vías involucradas incluyen la modulación de la síntesis de ARN y el metabolismo celular.

Compuestos similares:

2-oxo-4-ciano-1,2-dihidropiridina-3-carboxamidas: Estos compuestos exhiben actividad antiproliferativa y se estudian por su potencial en la terapia del cáncer.

6-hidroxi-4-metil-2-oxo-1,2-dihidropiridina-3-carbonitrilos: Estos compuestos se utilizan en la síntesis de tintes y pigmentos.

Singularidad: El 6-ciano-2-oxo-1,2-dihidropiridina-4-carboxilato de metilo es único debido a su patrón específico de sustitución en el anillo de piridina, lo que le confiere una reactividad química distinta y una posible actividad biológica. Su combinación de un grupo ciano, un grupo oxo y un éster carboxilato lo convierte en un intermedio versátil en la síntesis orgánica y un candidato prometedor para el desarrollo de fármacos.

Comparación Con Compuestos Similares

2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds are used in the synthesis of dyes and pigments.

Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Actividad Biológica

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- CAS Number : 98436-89-6

- IUPAC Name : Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate

Biological Activity Overview

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits a range of biological activities, primarily related to its antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.069 | |

| MDA-MB-231 (breast cancer) | 0.0046 | |

| A549 (lung cancer) | 9.0 | |

| PC3 (prostate cancer) | 0.058 |

The data indicates that modifications in the chemical structure of the compound can significantly enhance its antiproliferative activity. For instance, the introduction of -OH groups has been shown to lower IC₅₀ values across various cell lines, indicating improved efficacy in inhibiting cell growth.

The mechanism by which methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its antiproliferative effects is thought to involve interaction with cellular components that regulate cell cycle progression and apoptosis. The presence of electron-withdrawing groups such as cyano and carbonyl enhances the compound's ability to penetrate cell membranes and interact with target biomolecules.

Structure-Activity Relationships (SAR)

The biological activity of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives has been extensively studied to identify structural features that enhance their pharmacological properties:

- Functional Groups : The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been associated with increased antiproliferative activity.

- Positioning of Substituents : Substituents at different positions on the pyridine ring can either enhance or diminish biological activity, highlighting the importance of precise molecular design.

- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics showed better interactions with cell membranes, facilitating cellular uptake and enhancing biological efficacy.

Case Studies

Several case studies highlight the therapeutic potential of methyl 6-cyano-2-oxo-1,2-dihydropyridine derivatives:

- Study on Antitumor Activity : A study published in MDPI reported that derivatives with specific substitutions exhibited significant antitumor properties against multiple cancer types, including breast and lung cancers .

- Neuroprotective Effects : Research indicates that some derivatives may possess neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that these compounds can modulate metabolic pathways, further underscoring their versatility in biochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.